molecular formula C22H21N3O4 B14987246 methyl 4-{[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanoyl]amino}benzoate

methyl 4-{[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanoyl]amino}benzoate

Cat. No.: B14987246
M. Wt: 391.4 g/mol
InChI Key: KUVZAIXFBNAUAQ-UHFFFAOYSA-N
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Description

Methyl 4-{[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanoyl]amino}benzoate is a complex organic compound that belongs to the class of pyridazinone derivatives. Pyridazinones are known for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound features a pyridazinone core, which is a six-membered ring containing two adjacent nitrogen atoms and an oxygen atom at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanoyl]amino}benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanoyl]amino}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: LiAlH4, NaBH4, H2/Pd-C

    Substitution: NaOH, KOH, NH3, halides

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Substituted aromatic compounds, amides

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 4-{[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanoyl]amino}benzoate involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C22H21N3O4

Molecular Weight

391.4 g/mol

IUPAC Name

methyl 4-[2-(6-oxo-3-phenylpyridazin-1-yl)butanoylamino]benzoate

InChI

InChI=1S/C22H21N3O4/c1-3-19(21(27)23-17-11-9-16(10-12-17)22(28)29-2)25-20(26)14-13-18(24-25)15-7-5-4-6-8-15/h4-14,19H,3H2,1-2H3,(H,23,27)

InChI Key

KUVZAIXFBNAUAQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)C(=O)OC)N2C(=O)C=CC(=N2)C3=CC=CC=C3

Origin of Product

United States

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